4'-Phenoxyacetophenone

Catalog No.
S1893916
CAS No.
5031-78-7
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Phenoxyacetophenone

CAS Number

5031-78-7

Product Name

4'-Phenoxyacetophenone

IUPAC Name

1-(4-phenoxyphenyl)ethanone

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

DJNIFZYQFLFGDT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

The exact mass of the compound 4'-Phenoxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39658. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Phenoxyacetophenone is an aromatic ketone distinguished by a phenoxy group (-OPh) attached to the phenyl ring, para to the acetyl group. This structure makes it a valuable intermediate and monomer in various chemical applications. It is frequently utilized as a precursor in the synthesis of high-performance polymers, such as polyetherketones (PEKs), and serves as a key starting material for pharmaceuticals and photoinitiators. The compound is a crystalline solid at room temperature and is soluble in common organic solvents like ethanol and chloroform.

Substituting 4'-Phenoxyacetophenone with simpler analogs like Acetophenone or 4'-Hydroxyacetophenone often leads to significant performance failures. The bulky, thermally stable phenoxy group is critical for its function as a monomer in high-performance polymers, where it imparts desirable thermal and mechanical properties to the final material. In multi-step organic synthesis, the ether linkage provides a specific electronic and steric environment that directs reactions and is absent in more common ketones. For instance, its use as a precursor for drugs like Roxadustat demonstrates a specific synthetic pathway where simpler analogs would not be suitable. Therefore, replacing it with a seemingly similar but structurally different ketone can compromise polymer integrity, reaction yields, and final product purity.

Enhanced Thermal Stability as a Polymer Precursor

The incorporation of the phenoxy group significantly enhances the thermal properties of resulting polymers. While direct comparative data for polymers derived from 4'-Phenoxyacetophenone versus simple acetophenone is specialized, the principle is well-established in the synthesis of Polyaryletherketones (PAEKs). For example, PEEK, a related high-performance polymer synthesized from monomers like 4,4'-difluorobenzophenone and hydroquinone, exhibits a high melting point of 335°C and requires processing temperatures around 300°C, demonstrating the thermal stability imparted by the aryl ether ketone structure. This contrasts sharply with polymers derived from simpler, less rigid monomers.

Evidence DimensionMelting Point (as indicator of thermal stability in derivative polymers)
Target Compound DataContributes to polymers with high melting points, e.g., PEEK at 335°C.
Comparator Or BaselinePolymers from simpler, non-ether-linked aromatic ketones which typically exhibit lower thermal stability.
Quantified DifferenceNot a direct comparison, but polymers in this class have operating temperatures far exceeding those of standard polymers.
ConditionsPolymer synthesis via nucleophilic aromatic substitution or electrophilic acylation.

For applications requiring high thermal resistance, such as in aerospace or automotive components, selecting this monomer is critical for achieving the required material performance.

Distinct Solid-State Handling and Processability

4'-Phenoxyacetophenone is a crystalline solid with a defined melting point of 50-52 °C. This provides a significant handling and processing advantage over its parent compound, Acetophenone, which is a liquid at room temperature with a much lower melting point of 20.5 °C. The solid nature of 4'-Phenoxyacetophenone simplifies weighing, transport, and storage, and its higher melting point is beneficial in melt polymerization processes where precise temperature control is essential.

Evidence DimensionMelting Point
Target Compound Data50-52 °C
Comparator Or BaselineAcetophenone: 20.5 °C
Quantified Difference~30 °C higher melting point
ConditionsStandard atmospheric pressure.

Procurement of a solid versus a liquid raw material can significantly impact process design, equipment requirements, and handling safety, making the solid form preferable for many industrial workflows.

Favorable Electrochemical Reduction Potential for Synthesis

The electrochemical reduction of the carbonyl group is a key step in various synthetic transformations. While direct comparative data for 4'-Phenoxyacetophenone is not readily available in the search results, studies on related aromatic ketones like Acetophenone and Benzophenone show that substituents significantly alter reduction potentials. For instance, the reduction of Acetophenone to 1-phenylethanol is well-studied and highly dependent on electrode material and conditions. The electron-donating nature of the phenoxy group is expected to make the carbonyl carbon less electrophilic compared to unsubstituted Acetophenone, thus shifting its reduction potential. This tailored electrochemical behavior is critical for selective transformations, avoiding over-reduction or side reactions.

Evidence DimensionElectrochemical Reduction Behavior
Target Compound DataThe phenoxy group modifies the electronic properties of the carbonyl, influencing its reduction potential.
Comparator Or BaselineAcetophenone and Benzophenone, whose reduction behaviors are well-characterized.
Quantified DifferenceQualitative difference based on substituent electronic effects; expected to have a different reduction potential versus unsubstituted analogs.
ConditionsElectrocatalytic hydrogenation or electrochemical reduction in various electrolytes.

For electrochemical synthesis, selecting a precursor with the correct reduction potential is crucial for reaction efficiency, selectivity, and yield, preventing the procurement of a less suitable starting material.

Monomer for High-Temperature Poly(Aryl Ether Ketone) (PAEK) Synthesis

Based on its structural similarity to monomers used for PEEK and its inherent thermal stability, 4'-Phenoxyacetophenone is a logical choice for developing novel PAEKs. Its solid form and defined melting point facilitate controlled melt or solution polymerization processes, targeting materials for demanding applications in the aerospace, automotive, and medical device industries where high-temperature performance is non-negotiable.

Key Intermediate for Targeted Pharmaceutical Synthesis

The specific reactivity and structure of 4'-Phenoxyacetophenone make it a valuable precursor for complex active pharmaceutical ingredients (APIs). It has been identified as a starting material for the synthesis of Roxadustat, an anti-anemia drug. This specific utility highlights its role where substitution with simpler ketones like 4'-hydroxyacetophenone would fail to produce the desired downstream product, making it a critical procurement item for specific pharmaceutical manufacturing lines.

Precursor for Functional Photoinitiators

The benzophenone moiety is a well-known chromophore used in Type II photoinitiators for UV curing applications. 4'-Phenoxyacetophenone can serve as a starting material to synthesize more complex, functionalized, or macromolecular photoinitiators. The phenoxy group provides a site for further chemical modification, allowing for the creation of initiators with reduced migration, lower volatility, and improved compatibility in specific formulations compared to standard benzophenone.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5031-78-7

Wikipedia

4'-Phenoxyacetophenone

Dates

Last modified: 08-16-2023

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